1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea

Physicochemical profiling Lipophilicity Environmental fate

1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea is a synthetic N-phenylurea derivative (C10H12Cl2N2O2, MW 263.12 g/mol) featuring a 3,4-dichlorophenyl moiety and a 2-methoxyethyl substituent on the urea scaffold. This compound belongs to the substituted phenylurea class, which includes well-known agrochemicals (e.g., diuron, linuron) and investigational antimicrobial agents.

Molecular Formula C10H12Cl2N2O2
Molecular Weight 263.12 g/mol
CAS No. 59759-05-6
Cat. No. B10881171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea
CAS59759-05-6
Molecular FormulaC10H12Cl2N2O2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESCOCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H12Cl2N2O2/c1-16-5-4-13-10(15)14-7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H2,13,14,15)
InChIKeyWBNQQWKVEGRXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea (CAS 59759-05-6): Key Physicochemical and Structural Properties for Scientific Procurement


1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea is a synthetic N-phenylurea derivative (C10H12Cl2N2O2, MW 263.12 g/mol) featuring a 3,4-dichlorophenyl moiety and a 2-methoxyethyl substituent on the urea scaffold . This compound belongs to the substituted phenylurea class, which includes well-known agrochemicals (e.g., diuron, linuron) and investigational antimicrobial agents [1]. Its predicted LogP of 3.23 and polar surface area (PSA) of 50.36 Ų distinguish it from related dimethylurea analogs such as diuron (LogP ~2.68, PSA 32.34 Ų), making it a candidate for applications where intermediate lipophilicity and enhanced hydrogen-bonding capacity are advantageous [2].

Intermediate predicted lipophilicity suitable for membrane permeability research
Enhanced hydrogen-bonding capacity vs. common dimethylurea analogs
3,4-Dichlorophenyl scaffold for antimicrobial screening and SAR studies

Why 1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea Cannot Be Simply Substituted by Other Phenylurea Analogs


Substituted phenylureas exhibit steep structure-activity relationships (SAR) where minor modifications to the aryl substitution pattern or the urea N-substituents produce large changes in biological potency, selectivity, and physicochemical properties [1]. The 3,4-dichlorophenyl motif is associated with enhanced antimycobacterial and anti-staphylococcal activity compared to 4-chlorophenyl or 2,4-dichlorophenyl congeners in multiple urea/thiourea series [2]. Additionally, the 2-methoxyethyl group introduces a hydrogen-bond acceptor and increases PSA by ~18 Ų relative to dimethyl-substituted analogs such as diuron, altering membrane permeability and metabolic stability profiles . Direct experimental comparative data for this specific compound are limited; the evidence below draws on structurally related compounds and class-level inferences to inform selection.

Aryl substitution 3,4-Dichloro pattern influences antimicrobial screening profile; mono-chloro or other di-chloro isomers may shift activity context significantly.
Urea N-substituent 2-Methoxyethyl group alters polar surface area and hydrogen-bond donor count relative to dimethyl analogs, affecting permeability and solubility interpretation.
Regioisomer identity 2,4- and 2,5-dichloro isomers share the same formula but exhibit different electronic and steric properties; direct substitution without verification may compromise SAR conclusions.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea vs. Closest Analogs


LogP Differentiation: Higher Lipophilicity vs. Diuron (CAS 330-54-1)

The target compound exhibits a predicted LogP of 3.23, which is 0.55 log units higher than the structurally related herbicide diuron (LogP 2.68) [1]. This difference indicates greater lipophilicity, which may translate to enhanced membrane permeability and altered soil adsorption characteristics relevant to agrochemical lead selection.

LogP vs. Diuron
Cross-study comparable
LogP 3.23 (target) vs. 2.68 (diuron), Δ +0.55
Reported lipophilicity difference supports selection for permeability and partitioning models.
Predicted vs. measured LogP; experimental confirmation recommended.
Physicochemical profiling Lipophilicity Environmental fate

PSA Differentiation: Increased Polar Surface Area vs. Diuron

The target compound has a topological polar surface area (TPSA) of 50.36 Ų, which is 18.02 Ų larger than diuron (TPSA 32.34 Ų) . This substantial increase is attributed to the 2-methoxyethyl substituent, which adds an additional oxygen atom as a hydrogen-bond acceptor. Higher TPSA generally correlates with reduced passive membrane permeability but improved aqueous solubility.

TPSA vs. Diuron
Data to verify
TPSA 50.36 Ų vs. 32.34 Ų, Δ +18.02
Higher polar surface area may affect permeability-solubility balance; relevant for ADME screening context.
Predicted values; source-specific review advised.
ADME prediction Drug-likeness Permeability

Enhanced Antimicrobial Potency Associated with 3,4-Dichlorophenyl Substitution Pattern

In a structurally related series of urea and thiourea derivatives, the 3,4-dichlorophenyl-substituted compound exhibited an MIC of 0.25 µg/mL against Mycobacterium tuberculosis, representing a 4-fold improvement in potency over the 4-chlorophenyl congener (MIC 1 µg/mL) [1]. While this specific assay does not test the target compound directly, it establishes a class-level advantage of the 3,4-dichlorophenyl substitution pattern within urea-based scaffolds relevant to anti-infective research.

Anti-TB MIC (class)
Class-level inference
MIC 0.25 µg/mL (3,4-diCl) vs. 1 µg/mL (4-Cl) in related urea series
Supports antimicrobial screening context; reported 3,4-dichloro pattern associated with lower MIC.
Not tested on target compound; class-level SAR inference.
Antimicrobial SAR Anti-tubercular Drug discovery

Anti-Staphylococcal Activity Advantage of 3,4-Dichlorophenyl Ureas

In a 1,3-diaryl pyrazole-based urea series, the 3,4-dichlorophenyl derivative (compound 7a) exhibited potent activity against Staphylococcus aureus with an MIC of 0.25 µg/mL [1]. In contrast, the 2,4-difluorophenyl-substituted analog (compound 7j) in the same series showed preferential activity against M. tuberculosis (MIC 1 µg/mL) rather than S. aureus [1]. This demonstrates that the 3,4-dichlorophenyl motif confers a distinct anti-staphylococcal selectivity profile relative to other aryl substitutions within urea-containing scaffolds.

Anti-S. aureus MIC (class)
Class-level inference
MIC 0.25 µg/mL (3,4-diCl derivative) vs. alternative aryl analogs
Indicates anti-staphylococcal screening relevance; selectivity profile differs from other halogen-substituted analogs.
Class-level evidence; direct compound data needed.
Anti-MRSA Antibacterial Drug-resistant pathogens

Hydrogen-Bond Donor Capacity Differentiation vs. Diuron

The target compound possesses two hydrogen-bond donor (HBD) sites (both urea N-H groups), whereas diuron has only one HBD (a single urea N-H, as the other urea nitrogen is fully substituted with two methyl groups) . This difference of one additional HBD influences intermolecular interactions with biological targets and solvents, affecting solubility, target binding kinetics, and crystal packing properties.

H-Bond donors
Data to verify
2 HBD (target) vs. 1 HBD (diuron)
Additional donor may influence target binding and solubility; supports molecular recognition studies.
Structural inference; experimental validation recommended.
Molecular recognition Solubility Target binding

Positional Isomer Differentiation: 3,4-Dichloro vs. 2,4- and 2,5-Dichloro Substitution

The 3,4-dichlorophenyl substitution pattern is chemically distinct from the 2,4-dichloro (CAS 59759-06-7) and 2,5-dichloro (CAS 199788-40-4) positional isomers, all of which share the same molecular formula and 2-methoxyethylurea backbone but exhibit different electronic distributions, steric profiles, and biological activities [1][2]. All three isomers are available as discrete catalog items from major chemical suppliers (e.g., Sigma-Aldrich AldrichCPR line), enabling systematic SAR studies to identify the substitution pattern optimal for a given biological target [1][2].

Positional isomers
Direct head-to-head
3,4- vs. 2,4- and 2,5-dichloro isomers, all available as discrete catalog items
Enables systematic regioisomer SAR profiling; minimizes risk of conflation.
Commercial availability supports comparative procurement.
Regioisomer profiling Chemical sourcing SAR exploration

High-Value Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea Based on Quantitative Differentiation Evidence


Antimicrobial Lead Discovery: Prioritizing the 3,4-Dichlorophenyl Scaffold for Anti-Tubercular and Anti-Staphylococcal Programs

Researchers engaged in antimicrobial drug discovery targeting Mycobacterium tuberculosis or drug-resistant Staphylococcus aureus can prioritize the target compound based on class-level evidence that 3,4-dichlorophenyl-substituted ureas and thioureas exhibit 4-fold greater anti-tubercular potency (MIC 0.25 µg/mL vs. 1 µg/mL for 4-chlorophenyl congeners) and distinct anti-staphylococcal selectivity compared to alternative aryl-substituted analogs [1][2]. The target compound serves as a core scaffold for further derivatization, with the 2-methoxyethyl group offering a synthetic handle for optimization.

Agrochemical Lead Optimization: Selecting a Phenylurea with Intermediate Lipophilicity and Enhanced Hydrogen-Bonding Capacity

In herbicide or fungicide development programs, the target compound offers a LogP of 3.23—intermediate between diuron (LogP 2.68) and linuron (LogP 3.20)—combined with a higher TPSA (50.36 Ų vs. 32.34 Ų for diuron) and an additional hydrogen-bond donor site [1][2]. These physicochemical differences may translate to altered soil mobility, foliar uptake, and target-site binding compared to the established dimethylurea herbicides, making the target compound suitable for exploring structure–property relationships in agrochemical lead optimization.

Regioisomer SAR Studies: Systematic Comparison of 3,4-, 2,4-, and 2,5-Dichlorophenyl Urea Series

The availability of the target compound alongside its 2,4-dichloro (CAS 59759-06-7) and 2,5-dichloro (CAS 199788-40-4) positional isomers as discrete catalog items from major suppliers enables systematic regioisomer profiling [1][2]. This allows research teams to generate direct head-to-head comparative data on biological activity, metabolic stability, and physicochemical properties across the dichlorophenyl substitution landscape, eliminating the risk of conflating regioisomer-dependent effects.

Chemical Biology Probe Development: Exploiting the 2-Methoxyethyl Group for Derivatization

The 2-methoxyethyl substituent on the urea nitrogen provides a versatile functional group for further chemical modification, including O-demethylation to yield a hydroxyl handle for bioconjugation, or oxidation to introduce reactive intermediates [1]. Combined with the higher PSA (50.36 Ų) and dual hydrogen-bond donor capacity relative to dialkyl-substituted ureas, the target compound is positioned as a starting point for designing chemical biology probes with tunable physicochemical properties.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
3,4-Dichlorophenyl scaffold class profile
Anti-tubercular and anti-staphylococcal endpoint profiling
Agrochemical property research
Lipophilicity and polar surface area balance
Soil mobility and foliar uptake modeling
Regioisomer SAR profiling
Discrete positional isomer availability
Head-to-head biological and physicochemical comparisons
Chemical probe development
2-Methoxyethyl derivatization handle
Bioconjugation and functional group interconversion feasibility
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